molecular formula C9H18ClN B2722634 Spiro[3.5]nonan-2-amine hydrochloride CAS No. 1989672-30-1

Spiro[3.5]nonan-2-amine hydrochloride

Cat. No. B2722634
CAS RN: 1989672-30-1
M. Wt: 175.7
InChI Key: RDHZFECHNKRQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[3.5]nonan-2-amine hydrochloride is a chemical compound with the molecular formula C9H18ClN . It is not intended for human or veterinary use, but for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N.ClH/c10-8-6-9(7-8)4-2-1-3-5-9;/h8H,1-7,10H2;1H . The molecular weight of this compound is 175.7 .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 175.7 . The storage temperature is room temperature .

Scientific Research Applications

Antiviral Activity

  • Synthesis and Antiviral Activity Evaluation : Spiro compounds, including some derivatives of spiro[cyclopropane-1,2'-adamantan]-2-amines, have been evaluated for their antiviral activity. Specifically, certain compounds have shown inhibitory effects against the cytopathicity of the influenza A virus, indicating their potential as anti-influenza agents (Kolocouris et al., 1994).

Sensor and Probe Applications

  • Spiropyran Based Recognition of Amines : Spiropyran compounds, including derivatives with amino groups, are used as detectors and fluorescence probes in environmental and bio-imaging fields. They have shown success in distinguishing different types of amines, demonstrating their utility in environmental and biological systems (Xue et al., 2020).

Material Science

  • Polyimide Synthesis : Novel polyimides derived from spiro compounds, including bis(ether amine) monomers, have been synthesized. These polyimides exhibit properties such as high solubility in organic solvents, optical transparency, and excellent thermal stability, making them useful in various material science applications (Zhang et al., 2010).

Organocatalysis

  • Direct Organocatalytic Asymmetric Heterodomino Reactions : Research has been conducted on using amino acids and amines to catalyze hetero-domino reactions involving various precursor enones and aldehydes. These studies contribute to the synthesis of complex organic compounds, demonstrating the catalytic capabilities of spiro compounds (Ramachary et al., 2004).

Pharmaceutical Research

  • Analgesic and Opioid Receptor Agonist Discovery : The discovery of spiro compounds such as cebranopadol, which are analgesic NOP and opioid receptor agonists, highlights the pharmaceutical applications of spiro compounds. These findings contribute to the development of treatments for chronic nociceptive and neuropathic pain (Schunk et al., 2014).

Safety and Hazards

The safety information for Spiro[3.5]nonan-2-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

spiro[3.5]nonan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-8-6-9(7-8)4-2-1-3-5-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHZFECHNKRQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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